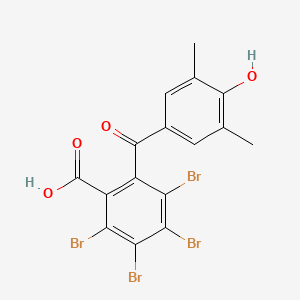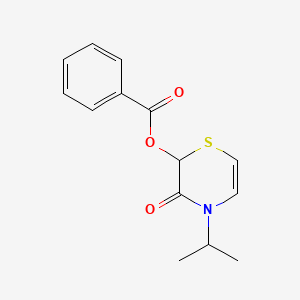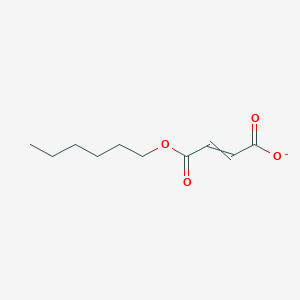
4-(Hexyloxy)-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)-4-oxobut-2-enoate is an organic compound with a unique structure that combines an ester functional group with a hexyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)-4-oxobut-2-enoate typically involves the esterification of 4-oxobut-2-enoic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyloxy)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Hexyloxy)-4-oxobut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hexyloxy substituent may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxy)-4-oxobut-2-enoate: Similar structure but with a methoxy group instead of a hexyloxy group.
4-(Ethoxy)-4-oxobut-2-enoate: Contains an ethoxy group, leading to different physical and chemical properties.
Uniqueness
4-(Hexyloxy)-4-oxobut-2-enoate is unique due to its longer alkyl chain, which can impact its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
83034-39-3 |
|---|---|
Fórmula molecular |
C10H15O4- |
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
4-hexoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/p-1 |
Clave InChI |
RNERBJNDXXEXTK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOC(=O)C=CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
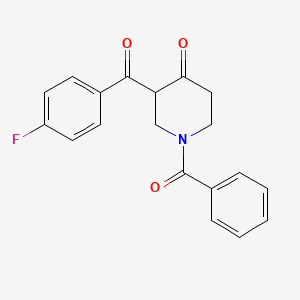
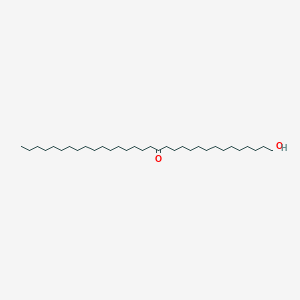
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)
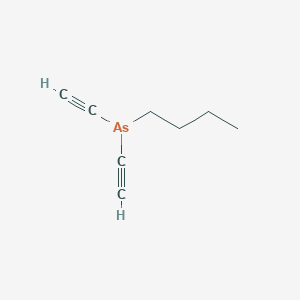
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)

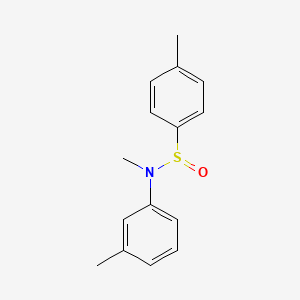
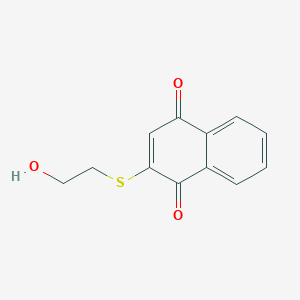

![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
